4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15-4-6-16(7-5-15)25(21,22)19-10-8-14-12-24-17(20-14)13-3-2-9-18-11-13/h2-7,9,11-12,19H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJTVYWHHCSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route for constructing the 1,3-thiazole scaffold. For 2-(pyridin-3-yl)-1,3-thiazole , the reaction involves:
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Pyridine-3-carboxaldehyde (1.0 equiv)
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Thiourea (1.2 equiv)
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α-Bromoacetophenone derivative (1.1 equiv)
Procedure :
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Dissolve pyridine-3-carboxaldehyde in ethanol (50 mL) under nitrogen.
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Add thiourea and α-bromo-4-methylacetophenone sequentially.
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Reflux at 80°C for 12 hours.
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Cool, filter, and recrystallize with ethanol/water (3:1) to yield 2-(pyridin-3-yl)-4-methyl-1,3-thiazole .
Optimization :
Functionalization of the Thiazole Core
To introduce the ethylamine linker, 4-methylthiazole undergoes bromination followed by Gabriel synthesis:
Step 1: Bromination
Step 2: Gabriel Synthesis
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Treat bromomethylthiazole with potassium phthalimide (1.2 equiv) in DMF at 60°C for 8 hours.
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Hydrolize the phthalimide group with hydrazine hydrate (2.0 equiv) in ethanol to obtain 2-(pyridin-3-yl)-4-(2-aminoethyl)-1,3-thiazole (75% overall yield).
Sulfonamide Coupling
Synthesis of 4-Methoxybenzenesulfonyl Chloride
4-Methoxybenzenesulfonyl chloride is prepared via chlorosulfonation:
Amine-Sulfonyl Chloride Reaction
Couple the thiazole-ethylamine with the sulfonyl chloride under Schotten-Baumann conditions:
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Dissolve 2-(pyridin-3-yl)-4-(2-aminoethyl)-1,3-thiazole (1.0 equiv) in pyridine (10 mL).
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Add 4-methoxybenzenesulfonyl chloride (1.1 equiv) at 0°C.
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Stir at 25°C for 6 hours.
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Pour into ice-water, filter, and purify via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain the target compound (78% yield).
Critical Parameters :
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Excess pyridine neutralizes HCl, preventing amine protonation.
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Lower temperatures (<10°C) minimize sulfonic acid byproduct formation.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
For analogs with hindered sulfonamides, the Mitsunobu reaction couples alcohols with sulfonamides:
One-Pot Thiazole-Sulfonamide Assembly
A telescoped approach condenses:
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In situ generation of thiazole-ethylamine via Hantzsch synthesis.
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Direct coupling with sulfonyl chloride without intermediate isolation.
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, benzene-H), 7.12 (d, J = 8.4 Hz, 2H, benzene-H), 3.85 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂).
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HRMS (ESI+) : m/z calcd for C₁₈H₁₈N₃O₃S₂ [M+H]⁺: 396.0789; found: 396.0792.
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Hantzsch + Gabriel | 78 | 98.5 |
| Mitsunobu | 65 | 97.8 |
| One-Pot Assembly | 62 | 96.2 |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Sulfonylation and Amine Alkylation
The foundational reaction involves sulfonylation of a primary amine intermediate followed by alkylation to construct the ethyl-thiazole bridge:
Reaction Sequence
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Sulfonylation : 4-Methoxybenzenesulfonyl chloride reacts with 2-(2-(pyridin-3-yl)thiazol-4-yl)ethylamine in aqueous sodium acetate (pH 4–5) at 80–85°C for 8 hours .
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Alkylation : Subsequent coupling with bromoethyl-thiazole precursors under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.
| Step | Reagents/Conditions | Yield | Key Characteristics |
|---|---|---|---|
| 1 | NaOAc, H₂O, 80–85°C | 82% | Forms sulfonamide bond; dark brown powder |
| 2 | K₂CO₃, DMF, RT, 12h | 75% | Introduces ethyl-thiazole spacer; requires inert atmosphere |
Thiazole Ring Formation
The thiazole core is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones:
Reaction Mechanism
-
Cyclocondensation of 2-aminothiazole with pyridine-3-carbaldehyde in the presence of bromopyruvate under refluxing ethanol .
Optimized Conditions
Methoxy Group Reactivity
The methoxy group on the benzene ring participates in electrophilic substitution reactions:
Sulfonamide Reactivity
The sulfonamide group undergoes hydrolysis and nucleophilic substitution:
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Hydrolysis : Under strong acidic (HCl, 110°C) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to yield sulfonic acid and amine byproducts.
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives, altering pharmacokinetic properties .
Biological Activity-Directed Reactions
The compound participates in targeted modifications to enhance bioactivity:
Key Modifications
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Pyridine Ring Halogenation :
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Thiazole-Ethyl Spacer Optimization :
Stability and Degradation Pathways
Critical Stability Data
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Sulfonamide hydrolysis | 2.3h |
| UV exposure (254 nm) | Thiazole ring oxidation | 4.8h |
| 40°C/75% RH | No significant degradation after 30 days | Stable |
Comparative Reactivity of Structural Analogues
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in optimizing bioavailability and target engagement. Future research directions include photocatalytic functionalization of the thiazole ring and enzyme-directed prodrug synthesis .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a sulfonamide group, a methoxy group, and a thiazole-pyridine moiety which contribute to its unique properties. The presence of these functional groups enhances its reactivity and biological activity.
Medicinal Chemistry
4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Inhibition of Enzymes
Research has shown that compounds with similar structures can inhibit specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes. Studies on related compounds have demonstrated their effectiveness in reducing tumor growth in cancer models by targeting metabolic pathways .
Antimicrobial Activity
The thiazole and pyridine components are known to exhibit antimicrobial properties. Preliminary studies indicate that this compound may possess antibacterial and antifungal activities.
Case Study: Antibacterial Testing
In vitro tests have been conducted to evaluate the antibacterial efficacy of sulfonamide derivatives against strains like Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the thiazole ring can enhance activity against these pathogens .
Agricultural Applications
The compound's ability to interact with biological systems extends to agricultural chemistry, where it may serve as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research has explored the use of thiazole derivatives in agricultural settings, showing promising results in inhibiting weed growth while being less toxic to crops. The structural characteristics of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide could potentially enhance selectivity against target weeds .
Material Science
In material science, sulfonamide compounds are being studied for their roles in developing new polymers and coatings with enhanced properties.
Data Table: Comparison of Sulfonamide-Based Polymers
| Property | Conventional Polymers | Sulfonamide-Based Polymers |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
The incorporation of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide into polymer matrices has shown improved thermal stability and chemical resistance compared to conventional polymers .
Analytical Chemistry
The compound can be utilized as a reagent in analytical chemistry for the detection of various analytes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Core Structural Variations: Sulfonamide vs. Benzamide Derivatives
A key distinction arises when comparing sulfonamide and benzamide derivatives. For example:
- 4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide (): Structure: Replaces the sulfonamide group with a benzamide moiety and introduces a pyrrolidine sulfonyl substituent on the thiazole ring. The pyrrolidine sulfonyl group introduces steric bulk, which could influence binding interactions in biological targets. Molecular Weight: 443.536 g/mol (vs. target compound’s estimated ~450–460 g/mol range).
Thiazole Ring Substitutions
Substituents on the thiazole ring significantly modulate electronic and steric profiles:
- 4-Methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide (): Structure: Features a 3-oxo-3-pyrrolidinylpropyl chain on the thiazole.
- 4-Methoxy-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide (): Structure: Incorporates a pyridin-2-yl piperazine group.
Data Table: Key Comparative Parameters
Research Findings and Implications
- The pyridinyl-thiazole motif in the target compound may similarly target nucleotide-binding domains.
- Solubility and Pharmacokinetics : The ethyl linker in the target compound likely improves solubility compared to bulkier derivatives (e.g., pyrrolidine sulfonyl in ), but the pyridinyl group may introduce metabolic liabilities via cytochrome P450 interactions.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide?
The synthesis involves multi-step reactions, including cyclization and sulfonamide coupling. A representative approach (adapted from ABT-751 analogues) includes:
- Thiazole ring formation : Reacting pyridinyl thiourea derivatives with α-haloketones under acidic conditions (e.g., acetic acid) at 35°C to yield the thiazole core .
- Sulfonamide coupling : Using NaH in DMF to couple the thiazole-ethylamine intermediate with 4-methoxybenzenesulfonyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity.
Key Considerations : Optimize stoichiometry to avoid byproducts (e.g., over-sulfonation) and monitor reaction progress via TLC or HPLC .
Basic: How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and stereochemistry . For solution-phase analysis:
- NMR : Assign peaks using ¹H/¹³C spectra (DMSO-d₆ or CDCl₃). The sulfonamide NH proton typically appears at δ 10–12 ppm, while the pyridinyl protons resonate between δ 8–9 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: What experimental designs are critical for evaluating its antitumor activity in vivo?
- Animal Models : Use xenograft mice (e.g., human colorectal HCT-116 tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume biweekly and compare to controls (vehicle or reference drugs like ABT-751) .
- Statistical Analysis : Apply ANOVA with Fisher’s PLSD post-hoc tests (GraphPad Prism®) to validate significance (p < 0.05). Report data as mean ± SEM .
- Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core Modifications : Replace the pyridinyl group with quinoline (increased lipophilicity) or shorten the ethyl linker (reduced conformational flexibility). Compare IC₅₀ values in tubulin polymerization assays .
- Sulfonamide Substitutions : Introduce electron-withdrawing groups (e.g., CF₃) at the benzene ring to enhance metabolic stability .
- In Silico Tools : Use molecular docking (PDB: 3HKC) to predict binding to β-tubulin’s colchicine site. Validate with SPR or ITC binding assays .
Advanced: How should researchers address contradictions in biological data (e.g., divergent IC₅₀ values across assays)?
- Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays).
- Data Normalization : Use internal controls (e.g., paclitaxel for microtubule-targeting agents) and triplicate measurements to minimize variability .
- Meta-Analysis : Cross-reference with published analogues (e.g., ABT-751’s IC₅₀ = 1.2 µM in HCT-116) to identify outliers .
Advanced: What computational strategies are effective for predicting off-target interactions?
- Pharmacophore Modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to identify kinase or GPCR off-targets.
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability in β-tubulin binding pockets and detect conformational shifts .
- ADMET Prediction : Use SwissADME to forecast CYP450 inhibition or hERG liability early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
